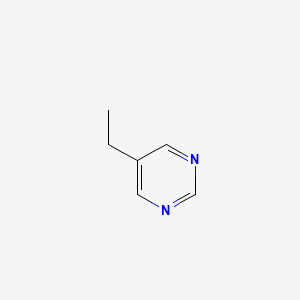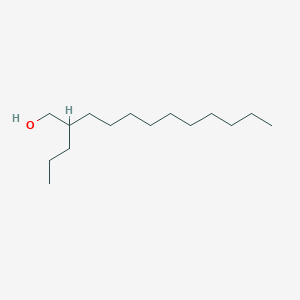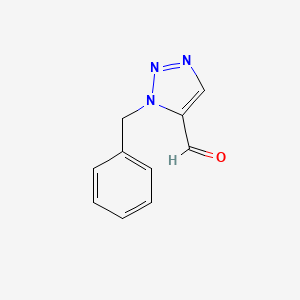
1-苄基-1H-1,2,3-三唑-5-甲醛
描述
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the 1-position of the triazole ring and the carbaldehyde group at the 5-position make it a versatile intermediate for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, 1-(Benzyloxy)-1,2,3-triazole, a related compound, can be prepared by selective benzylation of 1-hydroxy-1,2,3-triazole or by oxidative cyclization of 2-hydrazonoglyoxal O-benzyloxime. This compound can be further functionalized at the 5-position through directed lithiation and reaction with different electrophiles, followed by deprotection of the benzyl group to yield 5-substituted 1-hydroxy-1,2,3-triazoles . Similarly, N-unsubstituted 1,2,4-triazole-3-carbaldehydes can be prepared by acid hydrolysis of their acetals, indicating that the synthesis of triazole carbaldehydes is feasible through careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of triazole derivatives can exhibit interesting features such as delocalization of π-electron density within the triazole ring, as indicated by bond distances in related compounds. For example, in the case of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the molecule adopts a curved shape with a distinct dihedral angle between the triazole and benzene rings, suggesting localization of π-electron density within the triazole ring . These structural characteristics are crucial for understanding the reactivity and interaction of the triazole ring in chemical reactions.
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, through cyclization of intermediate triazole-thiols . This demonstrates the potential of triazole carbaldehydes to engage in cyclization reactions to yield complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, π-π stacking, and other intermolecular interactions can lead to the formation of supramolecular chains and affect the compound's solubility, melting point, and stability. For example, supramolecular chains mediated by N–H···N hydrogen bonding or C–H···O and C–H···N interactions are found in the crystal structures of triazole derivatives, which can have implications for their crystalline properties and potential applications .
科学研究应用
Alzheimer’s Disease Treatment
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of indolin-2-one derivatives, which are designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are used clinically to treat Alzheimer’s disease (AD) .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit AChE . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .
- Results: Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Anticancer Agent
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of indolin-2-one derivatives, which are tested for their cytotoxicity against three human cancer cell lines .
- Methods of Application: The compounds were synthesized and then tested for their cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines .
- Results: Five compounds exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17µM) . Compound 5g was the most potent one with IC 50 values as low as 0.65µM, even more potent than adriamycin, a positive control .
Antimycobacterial Agent
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives .
Apoptosis Inducer
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
- Methods of Application: The compounds were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Results: Detailed biological studies suggested that compound 10ec induced the apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec in a concentration-dependent manner .
N-Terminal Protein Modification
未来方向
The future research directions for 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antitubercular and antimicrobial activities , suggesting that it could serve as a lead compound for the development of new antimicrobial agents .
属性
IUPAC Name |
3-benzyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHGJCSNRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
CAS RN |
139454-85-6 | |
| Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine hydrochloride](/img/structure/B1285185.png)



![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)
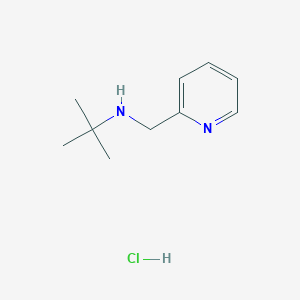
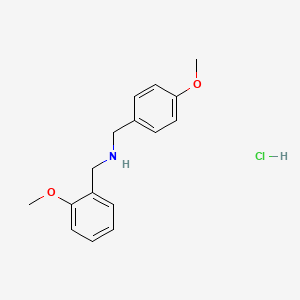

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)
